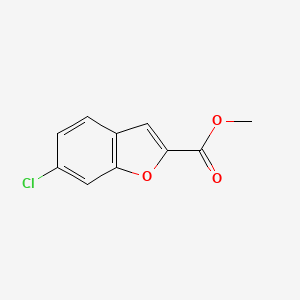

Methyl 6-chloro-1-benzofuran-2-carboxylate

描述

属性

IUPAC Name |

methyl 6-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKNMQLOVMQZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220781 | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323580-73-0 | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323580-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Ring Construction

The benzofuran core is often constructed via cyclization reactions involving substituted phenols and α-haloketones or via palladium-catalyzed coupling methods. For the 6-chloro substitution, starting from a suitably chlorinated phenol or via electrophilic chlorination after ring formation is common.

Chlorination at the 6-Position

Selective chlorination at the 6-position of benzofuran derivatives can be achieved by:

- Electrophilic aromatic substitution using chlorine sources under controlled conditions.

- Starting from 6-chlorophenol derivatives before cyclization to preserve regioselectivity.

Esterification to Methyl Ester

The carboxylic acid group at the 2-position is converted into the methyl ester by:

- Fischer esterification using methanol and acid catalysts.

- Direct methylation of the carboxylate anion using methyl iodide or dimethyl sulfate under basic conditions.

Representative Preparation Method from Literature

While direct literature on this compound is limited, related benzofuran carboxylate derivatives have been prepared via the following method, which can be adapted:

| Step | Reaction Description | Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Starting with 6-chlorophenol derivative | Chlorination if not pre-chlorinated | Various | Ensure regioselectivity |

| 2 | Formation of benzofuran ring via cyclization | Acid or base catalyzed cyclization | Tetrahydrofuran or similar | Control temperature to avoid side reactions |

| 3 | Carboxylation at 2-position | Using CO or CO2 under catalytic conditions | N-methylpyrrolidone or DMF | High pressure may be required |

| 4 | Esterification to methyl ester | Fischer esterification with methanol and acid catalyst | Methanol | Reflux conditions typically used |

Example from Patent Literature (Adapted)

A patent describing preparation of benzofuran-2-carboxylate derivatives outlines a process involving:

- Reaction of ethyl 5-aminobenzofuran-2-carboxylate with chlorinated amines in dichloromethane.

- Protection and deprotection steps using di-tert-butyl dicarbonate and methanolic HCl.

- Isolation and purification using solvents such as methanol, ethanol, and dichloromethane.

- The methyl ester analog can be prepared similarly by substituting the ethyl ester with methyl ester in the starting material or via transesterification.

Purification and Isolation

Purification typically involves:

- Crystallization from methanol or mixtures of methanol and water.

- Filtration under vacuum or centrifugation.

- Drying under reduced pressure using vacuum tray dryers or rotary evaporators to remove residual solvents.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 6-chlorophenol derivatives or chlorinated benzofuran precursors |

| Key Reactions | Cyclization, chlorination, carboxylation, esterification |

| Common Solvents | Methanol, dichloromethane, tetrahydrofuran, N-methylpyrrolidone |

| Catalysts/Reagents | Acid catalysts (HCl, sulfuric acid), methylating agents |

| Purification Methods | Crystallization, vacuum filtration, drying under reduced pressure |

| Typical Temperatures | Room temperature to reflux (25–80 °C) depending on step |

| Yield Considerations | High yields reported with optimized solvent systems and work-up |

Research Findings and Considerations

- The choice of solvent critically affects yield and purity; methanol is often preferred for esterification and crystallization.

- Protection/deprotection strategies may be necessary when multi-functionalized benzofuran derivatives are synthesized.

- The chlorination step must be carefully controlled to avoid poly-chlorination or substitution at undesired positions.

- Amidation and other functional group transformations on the benzofuran ring have been reported using sodium alkoxide and formamide, indicating the versatility of the benzofuran-2-carboxylate scaffold for further derivatization.

化学反应分析

Types of Reactions

Methyl 6-chloro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various halogenated derivatives.

科学研究应用

Pharmacological Applications

Methyl 6-chloro-1-benzofuran-2-carboxylate has been investigated for its potential as a therapeutic agent in several diseases. Notably, benzofuran derivatives are recognized for their ability to inhibit leukotriene biosynthesis, which is crucial in treating inflammatory conditions such as asthma and allergies . The compound's structure allows it to interact with biological pathways effectively, making it a candidate for further pharmacological development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For example, a study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . These compounds were shown to disrupt critical signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of pathogens. Research indicates that benzofuran derivatives can exhibit potent antibacterial and antifungal activities. For instance, compounds derived from the benzofuran scaffold have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations in substituents on the benzofuran ring significantly influence the compound's potency and selectivity against different targets. Research has shown that specific modifications can enhance anticancer or antimicrobial properties while reducing toxicity .

Case Studies and Research Findings

Several case studies illustrate the successful application of this compound in scientific research:

作用机制

The mechanism of action of methyl 6-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

Below is a systematic comparison:

Structural Variations

- Position of Halogenation: Methyl 6-chloro-1-benzofuran-2-carboxylate features a chlorine at position 6, whereas its positional isomer, methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1 in Figure 2 of ), has chlorine at position 5 . Compounds such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) () exhibit multiple halogen substitutions (Br/Cl at positions 4 and 6) and additional acetyl or hydroxyl groups, leading to increased steric hindrance and polarity compared to the target compound .

Functional Group Modifications

- Ester vs. Ketone/Carboxylic Acid Groups: The methyl ester at position 2 in the target compound contrasts with derivatives like (5-bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 2 in ), which contains a ketone and methoxy group. Such differences influence solubility and metabolic stability .

Physicochemical Properties

- Molecular Weight and Polarity :

- The molecular weight of this compound (214.63 g/mol) is lower than multi-halogenated analogs like Compound III (~500 g/mol due to bromine atoms) .

- The absence of hydroxyl or acetyl groups in the target compound reduces hydrogen-bonding capacity, likely improving lipophilicity compared to hydroxylated derivatives (e.g., Compound VI) .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for further pharmacological studies, particularly in comparison to its 5-chloro isomer and multi-halogenated analogs. Future work should focus on crystallographic analysis (e.g., via SHELX or ORTEP ) to elucidate bond geometry and intermolecular interactions, as well as in vitro assays to evaluate bioactivity.

生物活性

Methyl 6-chloro-1-benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

- Chemical Formula : C10H7ClO3

- Molecular Weight : 216.61 g/mol

- CAS Number : 323580-73-0

This compound is a derivative of benzofuran, a class known for its varied biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties .

Target Interactions

Benzofuran derivatives, including this compound, have been shown to interact with several biological targets:

- Anticancer Activity : These compounds inhibit cell growth in various cancer cell lines by inducing apoptosis or cell cycle arrest. For example, they have demonstrated significant inhibitory effects against leukemia and solid tumors .

- Antibacterial Activity : The compound exhibits potent activity against bacterial enzymes, disrupting their normal function and leading to cell death .

Biochemical Pathways

The compound's mechanism involves several biochemical pathways, including:

- Cell Growth and Proliferation : Inhibition of pathways related to cell division and survival.

- Oxidative Stress Response : Modulation of oxidative stress pathways that can lead to cellular damage or death.

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.05 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 0.08 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 0.06 | Inhibition of proliferation |

| HL-60 (Leukemia) | 0.02 | Apoptotic pathway activation |

These results indicate that this compound possesses significant anticancer properties across multiple types of cancer cells .

Antibacterial Activity

Research has also highlighted the antibacterial potential of this compound:

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

The compound's effectiveness against these pathogens suggests that it could serve as a lead compound for developing new antimicrobial agents .

Case Studies

-

Antitumor Activity in Vivo :

A study investigated the effects of this compound in a murine model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to controls, with observed mechanisms involving apoptosis induction and inhibition of angiogenesis. -

Antimicrobial Efficacy :

In another case study focusing on skin infections caused by Staphylococcus aureus, topical application of a formulation containing this compound led to rapid healing and reduced bacterial load.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-chloro-1-benzofuran-2-carboxylate, and how can intermediates be characterized?

- Methodological Answer : A common approach involves halogenation of benzofuran precursors. For example, halogenation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with dimethyl sulfate yields methylated intermediates. Subsequent chlorination or bromination at specific positions (e.g., C4 or the acetyl group) can produce derivatives like this compound. Characterization typically employs -NMR to confirm substitution patterns and purity. X-ray crystallography may resolve ambiguities in regioselectivity, as demonstrated in halogenated benzofuran derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- -NMR : Identifies proton environments, such as aromatic protons (δ 6.8–7.5 ppm) and methyl ester groups (δ 3.8–4.0 ppm).

- -NMR : Confirms carbonyl carbons (δ 160–170 ppm) and chlorinated aromatic carbons (δ 110–130 ppm).

- X-ray crystallography : Resolves bond lengths and angles, particularly for verifying the chloro-substituent’s position on the benzofuran ring. For example, mean C–C bond lengths of 1.39 Å and Cl–C distances of 1.74 Å are typical in related structures .

Q. How is crystallographic data for this compound refined?

- Methodological Answer : Programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are standard. SHELXL uses least-squares refinement against high-resolution data (e.g., R factor < 0.05), while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters. For example, a data-to-parameter ratio of 14.9 ensures reliable refinement .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in halogenation reactions?

- Methodological Answer : Steric and electronic factors dictate reactivity. For instance, electron-withdrawing groups (e.g., -Cl) deactivate the benzofuran ring, directing halogenation to less hindered positions. In contrast, methyl ester groups at C2 can stabilize intermediates via resonance. Evidence shows that acetyl-group halogenation predominates in derivatives with bulky substituents, while ring halogenation occurs in less sterically hindered analogs .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for chlorinated benzofurans?

- Methodological Answer : Discrepancies (e.g., NMR suggesting one isomer vs. X-ray showing another) require cross-validation:

- Density Functional Theory (DFT) calculations : Compare theoretical NMR chemical shifts with experimental data.

- Twinned crystal analysis : Use SHELXE to model twinning ratios in X-ray data, which may explain anomalous diffraction patterns .

Q. How does the chloro-substituent affect the supramolecular packing of this compound?

- Methodological Answer : Chlorine’s van der Waals radius (1.80 Å) and electronegativity promote C–H···Cl hydrogen bonds and π–π stacking. In related structures, Cl···O interactions (3.0–3.3 Å) stabilize crystal lattices. For example, dihedral angles between benzofuran rings and ester groups (e.g., 8.5°) minimize steric clashes .

Q. What are the limitations of SHELXTL in refining high-disorder structures of halogenated benzofurans?

- Methodological Answer : SHELXTL struggles with severe disorder (e.g., overlapping Cl and methyl groups). Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。